Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate
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Overview
Description
Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate is a chemical compound with the molecular formula C14H17N3O3 . It is a member of the pyrazolopyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with an acetyl group and a tert-butyl carbamate moiety .
Preparation Methods
The synthesis of tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate typically involves multi-step organic reactions. Industrial production methods may involve optimization of these reactions to improve yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved may vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in their substitution patterns.
Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate: This compound has a similar structure but includes an iodine atom instead of an acetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl N-(3-acetylpyrazolo[1,5-a]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)11-8-15-17-6-5-10(7-12(11)17)16-13(19)20-14(2,3)4/h5-8H,1-4H3,(H,16,19) |
InChI Key |
ZJUDKAJQWPAWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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